molecular formula C8H12O2 B3012501 Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane] CAS No. 76808-00-9

Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]

Cat. No. B3012501
CAS RN: 76808-00-9
M. Wt: 140.182
InChI Key: MDUXBRSNLIMFID-UHFFFAOYSA-N
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Description

The compound “8-oxabicyclo[3.2.1]octan-3-amine hydrochloride” has a molecular formula of C₇H₁₄ClNO and a molecular weight of 163.08 . Another related compound, “8-oxabicyclo[3.2.1]octane-3-carbonitrile”, has a molecular formula of C₈H₁₁NO and a molecular weight of 137.08 .


Synthesis Analysis

The synthesis of 8-oxabicyclo[3.2.1]octanes has been achieved through a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 . Another method involves gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .


Molecular Structure Analysis

The 8-oxabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . It’s a bicyclic structure with a three-membered ring fused to a larger ring.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 8-oxabicyclo[3.2.1]octanes include C–H oxidation, oxa-[3,3] Cope rearrangement, and aldol reaction . Another reaction involves 1,3-acyloxy migration and Ferrier rearrangement .

properties

IUPAC Name

spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-7-4-8(5-9-8)3-6(1)10-7/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUXBRSNLIMFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3(CC1O2)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]

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